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Abstract
Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose], a non-cariogenic sucrose isomer,

presents significant potential in the pharmaceutical and food industries as a sugar substitute.

Its synthesis is efficiently catalyzed by the enzyme dextransucrase (E.C. 2.4.1.5), produced by

the lactic acid bacterium Leuconostoc mesenteroides. This technical guide provides an in-

depth overview of the core principles and methodologies for the production of leucrose. It

details the biochemical pathways, experimental protocols for enzyme production and leucrose
synthesis, and methods for purification and quantification. Quantitative data from various

studies are summarized for comparative analysis, and key processes are visualized through

diagrams to facilitate understanding.

Introduction
Leuconostoc mesenteroides is a gram-positive bacterium well-known for its ability to produce

dextransucrase, an extracellular glycosyltransferase.[1] This enzyme primarily catalyzes the

hydrolysis of sucrose into glucose and fructose, followed by the polymerization of the glucose

moieties to form dextran, a high-molecular-weight polysaccharide.[2][3] However, under

specific reaction conditions, dextransucrase can be directed to favor a transfructosylation

reaction, where the glucosyl group from sucrose is transferred to an acceptor molecule. When

fructose acts as the acceptor, the resulting disaccharide is leucrose.[4] This "acceptor
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reaction" is a key strategy for maximizing leucrose yield while minimizing the concurrent

production of dextran.[4]

Biochemical Pathway of Leucrose Synthesis
The synthesis of leucrose by dextransucrase is a two-step enzymatic process. Initially, the

enzyme cleaves the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme

intermediate and releasing fructose. In the subsequent step, the glucosyl moiety is transferred

to an acceptor molecule. In the context of leucrose production, a fructose molecule acts as the

acceptor. The C5 hydroxyl group of the fructose molecule nucleophilically attacks the anomeric

carbon of the enzyme-bound glucose, forming an α-(1→5) glycosidic bond and resulting in the

formation of leucrose.
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Biochemical pathway of leucrose synthesis by dextransucrase.

Factors Influencing Leucrose Production
The efficiency of leucrose synthesis is a competitive process against dextran polymerization.

Several key factors can be manipulated to favor the acceptor reaction and maximize the yield

of leucrose.
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Fructose Concentration: A high concentration of fructose in the reaction mixture is the most

critical factor for promoting leucrose synthesis. Fructose acts as a competitive acceptor for

the glucosyl-enzyme intermediate, thereby inhibiting the polymerization of glucose into

dextran.

Sucrose Concentration: While sucrose is the essential glucosyl donor, excessively high

concentrations can lead to increased dextran formation. Maintaining an optimal sucrose-to-

fructose ratio is crucial.

Enzyme Concentration: The concentration of dextransucrase influences the overall reaction

rate.

Temperature: The optimal temperature for leucrose synthesis is generally between 25°C

and 35°C.

pH: Dextransucrase activity is pH-dependent, with an optimal range typically between 5.0

and 6.0 for leucrose production.
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Factors influencing the yield of leucrose versus dextran.

Quantitative Data on Leucrose Production
The yield of leucrose is highly dependent on the specific strain of Leuconostoc mesenteroides

and the precise reaction conditions. The following tables summarize quantitative data from
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various studies.

Table 1: Leucrose Yield under Varying Sucrose and Fructose Concentrations

L.
mesenter
oides
Strain

Sucrose
(g/L)

Fructose
(g/L)

Temperat
ure (°C)

pH
Leucrose
Yield (%)

Referenc
e

NRRL B-

512F
450 100 RT 5.2 40.0

Not

Specified
- High - - High

Table 2: Optimal Conditions for Dextransucrase Production and Activity

L. mesenteroides
Strain

Parameter Optimal Value Reference

NRRL B-512F
Dextran/Fructose

Production Temp.
35°C

NRRL B-512F
Dextran/Fructose

Production pH
5.5

CMG713
Dextransucrase

Production Temp.
30°C

CMG713
Dextransucrase

Activity pH
5.5

FR52 Growth Temperature 20-25°C

FR52 Growth pH 5.0-5.5

Experimental Protocols
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Production and Purification of Dextransucrase from
Leuconostoc mesenteroides
1. Cultivation of L. mesenteroides

Inoculum Preparation: Inoculate a loopful of L. mesenteroides from a stock culture into a test

tube containing 10 mL of sterile Mineral Salt Medium (MSM) or MRS broth supplemented

with sucrose. Incubate at 25-30°C for 20-24 hours.

Enzyme Production: Transfer the inoculum (1% v/v) to a larger volume (e.g., 1 L) of the

same medium and incubate under the same conditions for 18-24 hours.

Cell Harvesting: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the

bacterial cells.

Crude Enzyme Collection: The cell-free supernatant contains the extracellular

dextransucrase.

2. Purification of Dextransucrase

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free

supernatant to a final saturation of 60-80%, while stirring at 4°C. Allow the protein to

precipitate for several hours or overnight.

Centrifugation: Collect the precipitated protein by centrifugation at 13,000 x g for 30 minutes

at 4°C.

Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM

sodium acetate, pH 5.4) and dialyze against the same buffer to remove excess ammonium

sulfate.

Chromatography: Further purify the enzyme using column chromatography techniques such

as gel filtration (e.g., Sephadex G-100) or ion-exchange chromatography (e.g., DEAE-

cellulose).

Enzymatic Synthesis of Leucrose
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Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose and a high

concentration of fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2-5.5). A

typical starting ratio could be 1:1 or 1:2 (sucrose:fructose, w/w).

Enzyme Addition: Add the purified dextransucrase to the reaction mixture. The optimal

enzyme concentration should be determined empirically but can start in the range of 1-5

U/mL.

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle

agitation for a predetermined period (e.g., 8-24 hours). Monitor the reaction progress by

analyzing samples periodically for leucrose, sucrose, glucose, and fructose concentrations.

Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by

heating the reaction mixture to 80-90°C for 10-15 minutes.

Purification of Leucrose
Removal of Dextran: If dextran is formed as a byproduct, it can be precipitated by adding

ethanol to the reaction mixture (typically 2-3 volumes). Centrifuge to remove the precipitated

dextran.

Chromatographic Separation: Leucrose can be purified from the remaining sugars (fructose,

glucose, and residual sucrose) using column chromatography.

Adsorbent: Activated carbon or a suitable ion-exchange resin can be used.

Elution: A stepwise or gradient elution with increasing concentrations of ethanol in water is

commonly employed to separate the different sugars.

Fraction Collection: Collect fractions and analyze them for leucrose content. Pool the

fractions containing pure leucrose.

Concentration and Crystallization: Concentrate the pooled fractions under reduced pressure

and crystallize the leucrose from a suitable solvent system (e.g., aqueous ethanol).

Quantification of Leucrose
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High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification

of leucrose and other sugars in the reaction mixture.

HPLC System: An HPLC system equipped with a refractive index (RI) detector is typically

used.

Column: An amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid

chromatography (HILIC) column is suitable for sugar analysis.

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is

commonly used.

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

Column Temperature: Maintaining a constant column temperature (e.g., 35-40°C) is

important for reproducible results.

Quantification: Leucrose concentration is determined by comparing the peak area of the

sample to a standard curve generated from known concentrations of pure leucrose.
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Experimental workflow for leucrose production and analysis.
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Conclusion
The enzymatic production of leucrose using dextransucrase from Leuconostoc mesenteroides

offers a promising and sustainable alternative to chemical synthesis. By carefully controlling the

reaction parameters, particularly the fructose concentration, the enzymatic activity can be

shifted from dextran polymerization to the highly specific synthesis of leucrose. The detailed

protocols and quantitative data presented in this guide provide a solid foundation for

researchers and professionals in the field to optimize leucrose production for various

applications in the pharmaceutical and food industries. Further research focusing on strain

improvement and enzyme engineering could lead to even more efficient and cost-effective

leucrose manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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